1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one
Overview
Description
1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one is a complex organic compound with the molecular formula C10H14N6O5 It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to guanosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable purine derivative with a sugar moiety, followed by selective functional group modifications to introduce the amino and hydroxyl groups. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and may involve catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino groups may produce primary or secondary amines.
Scientific Research Applications
1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Guanosine: A structurally related compound with similar biological functions.
Adenosine: Another purine derivative with distinct but related biochemical roles.
Inosine: A nucleoside that shares some structural features with the compound.
Uniqueness
1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
IUPAC Name |
1,2-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O5/c11-10-14-7-4(8(20)16(10)12)13-2-15(7)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBTXTKAGXQCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N(C2=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940595 | |
Record name | 1-Amino-2-imino-9-pentofuranosyl-1,2,3,9-tetrahydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19039-33-9 | |
Record name | NSC112521 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Amino-2-imino-9-pentofuranosyl-1,2,3,9-tetrahydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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